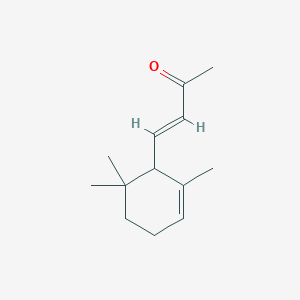

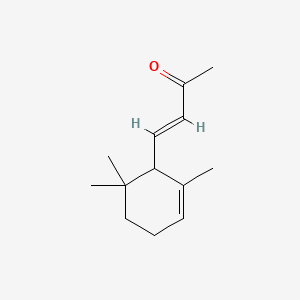

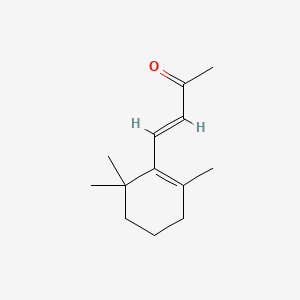

alpha-Ionone

Description

Properties

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLPKAIBPNNCA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035160 | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, colourless to pale-yellow liquid with a warm, woody, violet-floral odour | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/ | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °C (244 °F) - closed cup | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 106 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9319 at 20/4 °C, 0.927-0.933 | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.019 mm Hg at 25 C (extrapolated from higher temperatures) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

127-41-3, 6901-97-9, 8013-90-9, 14398-36-8, 31798-12-6 | |

| Record name | α-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031798126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IONONE, ALPHA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethylcyclohex-2-ene-1-yl)-but-3-ene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9V075M61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Ionone from Citral and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-ionone, a valuable fragrance and pharmaceutical intermediate, from the readily available starting materials, citral (B94496) and acetone (B3395972). The synthesis is a two-step process involving an initial base-catalyzed aldol (B89426) condensation to form pseudoionone (B86502), followed by an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers. This document details the underlying chemical principles, provides experimentally validated protocols, and presents quantitative data to enable the selective synthesis of the desired α-isomer. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the process.

Introduction

Ionones are a class of terpenoids prized for their characteristic violet-like aroma and are extensively used in the fragrance industry.[1] Beyond their olfactory properties, specific isomers, particularly α-ionone and β-ionone, serve as crucial precursors in the synthesis of Vitamin A and other carotenoids.[2] The most common and economically viable route to ionones is a two-step chemical synthesis starting from citral and acetone.[1]

The initial step is a base-catalyzed aldol condensation between citral and acetone to produce pseudoionone.[3][4] This reaction is typically carried out in the presence of a basic catalyst such as sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide.[4] The subsequent and critical step is the acid-catalyzed cyclization of pseudoionone, which yields a mixture of α-, β-, and γ-ionone.[1][4] The ratio of these isomers is highly dependent on the choice of acid catalyst, reaction temperature, and solvent.[1][2] This guide will focus on the reaction conditions that favor the formation of α-ionone. Weaker acids, such as phosphoric acid, have been shown to selectively promote the formation of α-ionone, whereas stronger acids like sulfuric acid tend to favor the thermodynamically more stable β-ionone.[2][4]

Reaction Mechanisms

The synthesis of α-ionone from citral and acetone proceeds through two distinct reaction stages:

Step 1: Aldol Condensation of Citral and Acetone to Pseudoionone

This step is a classic base-catalyzed aldol condensation. The base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone, pseudoionone.

Step 2: Acid-Catalyzed Cyclization of Pseudoionone to α-Ionone

The cyclization of pseudoionone is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on one of the double bonds in the acyclic chain, leading to the formation of a six-membered ring. A subsequent deprotonation event yields α-ionone. The formation of other ionone isomers, such as β-ionone, can occur through rearrangement of the carbocation intermediate or isomerization of the final product under harsh acidic conditions.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of α-ionone.

Synthesis of Pseudoionone from Citral and Acetone

This protocol is adapted from a procedure utilizing sodium hydroxide as the catalyst.[3]

Materials:

-

Citral (500 g)

-

Acetone (722 g)

-

41% aqueous solution of sodium hydroxide (27 g)

-

1% hydrochloric acid

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

-

While stirring at room temperature, add 500 g of citral to the mixture.

-

Heat the mixture using a water bath and maintain the temperature at 40°C for 1.5 hours with continuous stirring.

-

After the reaction is complete, separate the aqueous layer.

-

Neutralize the organic layer with a 1% hydrochloric acid solution.

-

Wash the organic layer with distilled water and dry it over anhydrous sodium sulfate.

-

Remove the remaining acetone by distillation.

-

The crude pseudoionone can be purified by vacuum distillation.

Cyclization of Pseudoionone to α-Ionone

This protocol is optimized for the selective synthesis of α-ionone using phosphoric acid as the catalyst.[4]

Materials:

-

Pseudoionone

-

85% solution of phosphoric acid (H₃PO₄)

Procedure:

-

In a reaction vessel, prepare a solution with a molar ratio of pseudoionone to toluene of 1:7.

-

Add 0.2 mol of an 85% solution of H₃PO₄ as the catalyst.

-

Heat the reaction mixture to 80°C and maintain this temperature with stirring.

-

Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure, and the resulting mixture of ionones can be purified by fractional distillation to isolate α-ionone.

Quantitative Data

The following tables summarize the quantitative data from various studies on the synthesis of pseudoionone and its cyclization to ionones, with a focus on conditions favoring α-ionone.

Table 1: Synthesis of Pseudoionone

| Catalyst | Citral:Acetone Molar Ratio | Temperature (°C) | Reaction Time | Yield of Pseudoionone (%) | Reference |

| 41% aq. NaOH | - | 40 | 1.5 h | 63.1 | [3] |

| Solid NaOH | 1:20 | 56 | 15 min | High | [4] |

| Hydrotalcite (Mg:Al 3:1) | 1:10 | 56 | - | High | [4] |

| Sodium Ethoxide | - | -5 | 3-4 min | - | [5] |

| Barium Hydroxide | - | - | - | - | [5] |

Table 2: Cyclization of Pseudoionone to Ionones

| Catalyst | Solvent | Temperature (°C) | α-Ionone (%) | β-Ionone (%) | γ-Ionone (%) | Total Ionone Yield (%) | Reference |

| 85% H₃PO₄ | Toluene | 80 | 57.2 | 16.1 | 17.7 | 91 | [4] |

| 85% H₃PO₄ | - | - | 47 | 9 | - | 56 | [6] |

| Dilute H₂SO₄ (5%) | - | - | Mixture with β | Mixture with α | - | - | [4] |

| Concentrated H₂SO₄ | - | - | Low | High | - | - | [4] |

| BF₃ | - | - | Predominantly α | - | - | - | [1] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the synthesis of α-ionone.

Conclusion

The synthesis of α-ionone from citral and acetone is a well-established and versatile process. By carefully controlling the reaction conditions, particularly in the acid-catalyzed cyclization step, it is possible to selectively produce the desired α-isomer in high yield. The use of weaker acids, such as phosphoric acid, at moderate temperatures is key to maximizing the formation of α-ionone while minimizing the isomerization to the thermodynamically more stable β-ionone. This guide provides the necessary theoretical background, practical experimental protocols, and quantitative data to aid researchers and professionals in the efficient and selective synthesis of α-ionone for various applications in the fragrance and pharmaceutical industries. Further research into novel solid acid catalysts may offer even more environmentally friendly and selective routes to this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. A simple and efficient highly enantioselective synthesis of alpha-ionone and alpha-damascone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

The Molecular Architecture of Scent: A Technical Guide to the Biosynthesis of Alpha-Ionone in Osmanthus fragrans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthus fragrans, commonly known as sweet olive, is renowned for its intensely fragrant flowers, a characteristic attributed to a complex blend of volatile organic compounds. Among these, the C13-apocarotenoid α-ionone is a significant contributor to the plant's distinctive and highly valued aroma. Understanding the biosynthetic pathway of α-ionone is of considerable interest for applications in the fragrance, flavor, and pharmaceutical industries. This technical whitepaper provides an in-depth examination of the core biosynthetic pathway of α-ionone in Osmanthus fragrans, detailing the key enzyme, its regulation, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant-derived natural products.

Core Biosynthesis of Alpha-Ionone

The formation of α-ionone in Osmanthus fragrans is a result of the oxidative cleavage of a specific carotenoid precursor. This enzymatic conversion is a key step in the generation of the characteristic floral scent of the plant.

The primary precursor for α-ionone is α-carotene .[1][2] The biosynthesis of α-ionone is catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (OfCCD1) .[1][2][3][4] This enzyme facilitates the oxidative cleavage of the 9,10 (9',10') double bond of α-carotene, yielding α-ionone and a C14 dialdehyde. It is noteworthy that OfCCD1 also acts on β-carotene to produce β-ionone, another major contributor to the fragrance of O. fragrans.[1][3]

The Key Enzyme: Osmanthus fragrans Carotenoid Cleavage Dioxygenase 1 (OfCCD1)

The central enzyme in the biosynthesis of α-ionone is OfCCD1. A cDNA encoding this enzyme has been successfully identified and isolated from the flowers of O. fragrans.[3] Functional characterization of the recombinant OfCCD1, expressed in Escherichia coli, has confirmed its ability to cleave α-carotene and β-carotene to produce α-ionone and β-ionone, respectively, in in vitro assays.[1][3] The putative amino acid sequence of OfCCD1 contains the conserved histidine residues that are characteristic of the active center of carotenoid cleavage dioxygenases.[3]

Regulation of Alpha-Ionone Biosynthesis

The production of α-ionone in Osmanthus fragrans is a regulated process, influenced by environmental cues and internal developmental programs.

Photorhythmic Regulation: The transcript levels of OfCCD1 are subject to photorhythmic changes, with a significant increase observed during daylight hours.[3] This diurnal regulation suggests that the biosynthesis of ionones is, at least in part, controlled by light.

Substrate-Enzyme Correlation: An interesting regulatory aspect is the negative correlation between the abundance of OfCCD1 mRNA and the concentrations of its carotenoid substrates, α-carotene and β-carotene.[3] When OfCCD1 transcript levels are high, carotenoid levels tend to be low or decrease.[3] This suggests a dynamic interplay between substrate availability and enzyme expression in controlling the flux towards ionone (B8125255) production.

Transcriptional Control: While the direct transcriptional regulation of OfCCD1 is still under investigation, studies on the related enzyme OfCCD4, which is also involved in ionone biosynthesis, have implicated transcription factors such as OfWRKY3 and ERF (Ethylene Response Factor) proteins in the control of its expression.[5][6] This provides a model for the potential transcriptional network governing the biosynthesis of ionones in O. fragrans.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of α-ionone in Osmanthus fragrans.

Table 1: Relative Abundance of α-Ionone and β-Ionone in Different O. fragrans Cultivars

| Cultivar | α-Ionone (% of total aromatic components) | β-Ionone (% of total aromatic components) |

| 'Zaohuang' | 12.28%[7] | 60.58%[7] |

| 'Chenghong Dangui' | 0.98%[7] | 0.61%[7] |

Table 2: Relative Enzymatic Activity of Recombinant OfCCD1

| Substrate | Relative Activity (%) |

| α-Carotene | Activity confirmed, quantitative comparison not provided[3] |

| β-Carotene | Activity confirmed, quantitative comparison not provided[3] |

Note on Enzyme Kinetics: The determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for OfCCD1 with its carotenoid substrates has been challenging. This is due to the necessity of including antioxidants such as ascorbate (B8700270) in the in vitro assays to protect the carotenoid substrates from oxidation, which interferes with the accurate measurement of these kinetic parameters.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of α-ionone biosynthesis in Osmanthus fragrans.

Protocol 1: In Vitro Assay of Recombinant OfCCD1 Activity

This protocol is adapted from the functional characterization of OfCCD1.[3]

-

Enzyme Preparation:

-

Assay Mixture:

-

A suitable buffer (e.g., Tris-HCl) at an optimal pH.

-

Purified recombinant OfCCD1 enzyme.

-

Substrate: α-carotene or β-carotene, solubilized with a detergent (e.g., Triton X-100).[4]

-

Cofactors and additives: Ferrous iron, catalase, and ascorbic acid to maintain enzyme activity and substrate stability.[3][4]

-

-

Reaction Conditions:

-

The reaction is initiated by the addition of the enzyme to the assay mixture.

-

Incubation is carried out at a controlled temperature for a defined period.

-

-

Product Analysis:

Protocol 2: Analysis of α-Ionone and Other Volatiles by GC-MS

This is a general protocol for the analysis of volatile compounds from O. fragrans flowers.[1][2][8][9]

-

Sample Preparation:

-

Fresh flower samples are collected and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

Volatiles can be extracted using methods such as headspace SPME or simultaneous distillation-extraction (SDE).[9]

-

-

GC-MS Analysis:

-

The extracted volatiles are injected into a GC-MS system.

-

A capillary column suitable for the separation of volatile compounds (e.g., HP-5) is used.

-

The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.

-

The mass spectrometer is operated in electron impact (EI) mode to generate mass spectra of the eluting compounds.

-

-

Compound Identification and Quantification:

-

Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by comparing the peak areas of the target compounds with those of an internal standard.

-

Protocol 3: RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol provides a framework for studying the expression of OfCCD1 and other related genes.[6][10][11]

-

RNA Extraction:

-

cDNA Synthesis:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using gene-specific primers for OfCCD1 and a suitable reference gene (e.g., actin) for normalization.

-

The reaction is carried out in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

-

The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

-

Conclusion and Future Directions

The biosynthesis of α-ionone in Osmanthus fragrans is a well-defined process centered around the enzymatic activity of OfCCD1 on its precursor, α-carotene. The regulation of this pathway by light and the intricate balance with substrate availability highlight the complexity of fragrance production in this species. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. A detailed understanding of the signaling cascade that links light perception to the transcriptional activation of OfCCD1 would provide a more complete picture of its regulation. Furthermore, the identification and characterization of the transcription factors that directly bind to the promoter of OfCCD1 will be crucial for a comprehensive understanding of its gene regulatory network. The development of a robust in vitro assay system that allows for the determination of the kinetic parameters of OfCCD1 would be invaluable for comparative studies and for the potential bioengineering of this pathway. Continued research in these areas will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable fragrance compounds.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. frontiersin.org [frontiersin.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Dual Role of Alpha-Ionone and Its Progeny in Propellant Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The long-term chemical stability of nitrocellulose-based propellants is a critical factor for ensuring their safety, reliability, and performance. Over time, these energetic materials undergo auto-catalytic decomposition, primarily through the cleavage of nitrate (B79036) ester bonds, releasing reactive nitrogen oxides (NOx) that accelerate further degradation. To counteract this, stabilizers are incorporated into propellant formulations to scavenge these deleterious NOx species. Traditionally, compounds like diphenylamine (B1679370) have been used, but concerns over their toxicity and the formation of carcinogenic N-nitrosamines have spurred the search for "green" alternatives. Alpha-ionone, a naturally occurring fragrance compound, has emerged as a promising, non-toxic stabilizer for single and double-base smokeless powders.[1] This technical guide provides a comprehensive overview of the degradation products of alpha-ionone in the context of propellant stabilization, including quantitative data, detailed experimental protocols, and a visualization of the proposed degradation pathway.

The Stabilizing Action and Degradation of Alpha-Ionone

Alpha-ionone demonstrates significant efficiency as a stabilizer in nitrate ester-based propellants, with studies showing that its presence can delay autocatalysis by a factor of two to three compared to conventional stabilizers.[1] The primary stabilization mechanism involves the reaction of alpha-ionone with NOx radicals, the main drivers of propellant degradation.

Under accelerated aging conditions, alpha-ionone itself degrades to form a series of oxygenated derivatives. The three major degradation products that have been identified are:

-

3-oxo-α-ionone

-

4-oxo-β-ionone

-

4,5-epoxy-α-ionone [1]

A noteworthy finding is that these "daughter" products are not inert byproducts but also contribute to the overall stabilization of the propellant.[1] This is evidenced by a time-related fluctuation in their respective amounts during aging, where their concentrations increase, decrease, and then increase again, suggesting a continuing role in scavenging reactive species.[1]

Quantitative Analysis of Alpha-Ionone and Its Degradation Products

| Aging Time (arbitrary units) | α-Ionone Concentration (%) | 3-oxo-α-ionone Concentration (%) | 4-oxo-β-ionone Concentration (%) | 4,5-epoxy-α-ionone Concentration (%) |

| 0 | 100 | 0 | 0 | 0 |

| t1 | 75 | 15 | 5 | 5 |

| t2 | 50 | 25 | 10 | 10 |

| t3 | 30 | 20 | 15 | 12 |

| t4 | 20 | 30 | 20 | 15 |

Note: This table is a representative illustration of the expected fluctuations and not based on specific experimental data. The concentrations would be determined experimentally using the methods outlined below.

Experimental Protocols

The analysis of alpha-ionone and its degradation products in a complex matrix like propellant requires robust and sensitive analytical methods. The following sections detail the recommended experimental protocols.

Accelerated Aging of Propellant Samples (Based on STANAG 4582)

The NATO Standardization Agreement (STANAG) 4582 provides a framework for assessing the chemical stability of nitrocellulose-based propellants using heat flow calorimetry under accelerated aging conditions.[1]

Objective: To simulate the long-term aging of propellants in a shortened timeframe.

Apparatus:

-

Heat flow calorimeter (HFC)

-

Hermetically sealable glass vials

-

Isothermal oven

Procedure:

-

A known mass of the propellant sample containing alpha-ionone is placed into a glass vial.

-

The vial is hermetically sealed to create a closed system.

-

The sealed vial is placed in a heat flow calorimeter set to a constant elevated temperature (e.g., 70-90°C).

-

The heat flow from the sample is monitored continuously. An increase in heat flow indicates decomposition.

-

Samples are aged for specific time periods equivalent to years of storage at ambient temperature (e.g., 25°C), as calculated by the Arrhenius equation.

-

At predetermined time points, samples are removed for chemical analysis.

Sample Preparation for Chemical Analysis

Objective: To extract alpha-ionone and its degradation products from the propellant matrix for analysis.

Materials:

-

Aged propellant sample

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Grind the aged propellant sample to a fine powder to increase the surface area for extraction.

-

Weigh a precise amount of the powdered propellant (e.g., 1 gram) into a glass vial.

-

Add a suitable solvent, such as a mixture of dichloromethane and methanol, to the vial.

-

Sonicate the mixture for a defined period (e.g., 30 minutes) to facilitate the dissolution of the target analytes.

-

Centrifuge the mixture to separate the solid propellant matrix from the solvent extract.

-

Carefully decant the supernatant.

-

For further purification and concentration, the extract can be passed through an SPE cartridge.

-

Elute the analytes from the SPE cartridge with a small volume of a strong solvent.

-

Concentrate the eluate to a known volume using a rotary evaporator or a gentle stream of nitrogen.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To separate and quantify alpha-ionone and its degradation products.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For MS detection, a volatile buffer like formic acid may be added.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV detection at a wavelength determined by the absorption maxima of the analytes, or MS detection for higher selectivity and sensitivity.

Quantification:

-

Prepare calibration standards of pure alpha-ionone, 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone in the analysis solvent.

-

Generate a calibration curve for each analyte by plotting peak area against concentration.

-

Calculate the concentration of each analyte in the propellant extract based on its peak area and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

Objective: To identify and confirm the structure of the degradation products.

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Identification:

-

Identify the compounds by comparing their mass spectra with reference spectra from a library (e.g., NIST) and with the mass spectra of synthesized standards.

-

The fragmentation patterns of the ionones and their derivatives will provide structural information for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information for the definitive identification of the degradation products.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a purified sample of each degradation product in a deuterated solvent (e.g., CDCl₃).

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for complete structural assignment.

Data Interpretation:

-

Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the exact structure of each degradation product.

Degradation Pathway of Alpha-Ionone

The degradation of alpha-ionone in the presence of NOx radicals is a complex process involving several potential reaction pathways. The primary reactions are believed to be oxidation and epoxidation at the double bonds and allylic positions of the alpha-ionone molecule. The following diagram, generated using the DOT language for Graphviz, illustrates a plausible degradation pathway leading to the identified products.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the degradation of alpha-ionone in propellants, from sample preparation to data analysis.

Conclusion

Alpha-ionone serves as an effective and non-toxic stabilizer for nitrocellulose-based propellants. Its degradation leads to the formation of oxygenated derivatives that also participate in the stabilization process, extending the service life of the energetic material. The analytical methods detailed in this guide provide a robust framework for the quantitative analysis and structural elucidation of these degradation products. A thorough understanding of the degradation pathways and the kinetics of stabilizer depletion is essential for the accurate prediction of propellant lifespan and for ensuring the safety and reliability of munitions. Further research focusing on detailed kinetic modeling and computational studies will continue to enhance our understanding of the stabilization mechanisms of green alternatives like alpha-ionone.

References

In-Depth Technical Guide to the Stereoisomers and Enantiomers of Alpha-Ionone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionone is a naturally occurring cyclic ketone and a key aroma compound found in various essential oils, most notably in violets. Its unique floral and woody scent has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, alpha-ionone and its stereoisomers are of significant interest to the scientific community due to their distinct biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of alpha-ionone, focusing on their chemical properties, synthesis, separation, and interaction with biological signaling pathways.

Chemical Structure and Stereoisomerism

Alpha-ionone possesses a chiral center at the C-6 position of its cyclohexene (B86901) ring, leading to the existence of two enantiomers: (R)-(+)-alpha-ionone and (S)-(-)-alpha-ionone. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with other chiral molecules, including biological receptors. This difference in interaction is most notably observed in their distinct olfactory profiles.

Physicochemical and Olfactory Properties

The enantiomers of alpha-ionone possess distinct sensory characteristics. While there are some discrepancies in the literature regarding the exact odor profiles, a general consensus exists regarding their differing aromatic notes.[1]

| Property | (R)-(+)-alpha-Ionone | (S)-(-)-alpha-Ionone | Racemic alpha-Ionone |

| Synonyms | (+)-α-Ionone | (-)-α-Ionone | α-Cyclocitrylideneacetone |

| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₀O | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 126-128 °C at 12 mmHg (for mixed isomers) | 126-128 °C at 12 mmHg (for mixed isomers) | 259-263 °C at 760 mmHg |

| Density | ~0.93 g/mL at 25 °C | ~0.93 g/mL at 25 °C | 0.927-0.933 g/cm³ at 25 °C |

| Refractive Index | ~1.498 at 20 °C | ~1.498 at 20 °C | 1.497-1.502 at 20 °C |

| Specific Rotation | +347° to +430° | -347° to -430° | 0° |

| Odor Profile | Violet-like, fruity, raspberry-like, floral, strong impact.[2] | Woody, cedarwood-like, with raspberry and β-ionone nuances.[2] | A complex floral and woody scent. |

| Odor Threshold | 0.03 - 328 ppb[2] | 0.1 - 656 ppb[2] | Not specified for racemate |

Table 1: Physicochemical and Olfactory Properties of alpha-Ionone Stereoisomers. Note that some physical properties are reported for the racemic mixture or mixed isomers due to limited availability of data for the pure enantiomers.

Experimental Protocols

Enantioselective Synthesis of alpha-Ionone

The synthesis of enantiomerically pure alpha-ionone is crucial for studying its distinct biological activities. An efficient method involves a chemo-enzymatic approach, which combines chemical synthesis with an enzymatic resolution step.

Protocol: Chemo-enzymatic Synthesis of (R)- and (S)-alpha-Ionone via Lipase-Mediated Resolution

This protocol is adapted from methodologies involving lipase-mediated kinetic resolution.[2][3][4]

-

Synthesis of Racemic alpha-Ionol (B1630846):

-

Reduce racemic alpha-ionone with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol (B129727) or ethanol (B145695) at 0 °C to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic alpha-ionol.

-

-

Enzymatic Kinetic Resolution of Racemic alpha-Ionol:

-

Dissolve the racemic alpha-ionol in an anhydrous, non-polar organic solvent (e.g., hexane (B92381) or toluene).

-

Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate.

-

Add a lipase (B570770), for example, Candida antarctica lipase B (CAL-B, often immobilized as Novozym® 435) or Pseudomonas cepacia lipase (PSL-C).

-

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.

-

Filter off the immobilized enzyme. The filtrate will contain one enantiomer of alpha-ionol and the acetylated form of the other enantiomer.

-

Separate the unreacted alpha-ionol enantiomer from the acetylated enantiomer by column chromatography on silica (B1680970) gel.

-

-

Oxidation to Enantiopure alpha-Ionone:

-

Separately oxidize the resolved (R)-alpha-ionol and the deacetylated (S)-alpha-ionol (after hydrolysis of the acetate) back to the corresponding ketones. A common and mild oxidizing agent for this transformation is manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) or chloroform, often at reflux.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the MnO₂ and concentrate the filtrate to yield the enantiomerically enriched (R)- or (S)-alpha-ionone.

-

Purify the final products by column chromatography or distillation.

-

Chiral Separation of alpha-Ionone Enantiomers

Gas chromatography (GC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of alpha-ionone enantiomers.[5][6]

Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) of alpha-Ionone Enantiomers

This protocol is a general guideline based on established methods for chiral GC separation.[5][7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chiral Column: A capillary column coated with a chiral stationary phase. Commonly used phases for ionone (B8125255) separation include cyclodextrin (B1172386) derivatives, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin, dissolved in a polysiloxane.[5][6]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 2-5 °C/min to a final temperature of 180-220 °C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the enantiomers.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Biological Activity and Signaling Pathway

Alpha-ionone has been identified as an agonist for the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[8] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

Upon binding of alpha-ionone to OR51E2, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. This results in the dissociation of the Gα and Gβγ subunits. The activated G-protein, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

Furthermore, the activation of OR51E2 can lead to an increase in intracellular calcium (Ca²⁺) levels. The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of ERK1/2, as well as the activation of the PI3K/AKT pathway. Recent studies have elucidated a more detailed pathway involving the Gβγ subunit, PI3Kγ, and the small GTPase ARF1, which occurs at the Golgi apparatus.[8][9][10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structures of the alpha-ionone enantiomers can be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra of the enantiomers are identical in an achiral solvent.

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 6.8-6.1 (m, 2H, -CH=CH-CO-), 5.4 (m, 1H, =CH-), 2.5-2.0 (m, 3H), 2.2 (s, 3H, -COCH₃), 1.6 (m, 2H), 1.5 (s, 3H), 0.9 (s, 3H), 0.8 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 198.0 (C=O), 145.0 (-CH=), 133.0 (-CH=), 129.0 (=C<), 125.0 (=CH-), 54.0 (>CH-), 34.0 (>C<), 32.0 (-CH₂-), 28.0 (-CH₃), 27.0 (-CH₃), 23.0 (-CH₂-), 22.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alpha-ionone typically shows a molecular ion peak [M]⁺ at m/z 192. The fragmentation pattern provides structural information.

Key Fragments:

| m/z | Interpretation |

| 192 | Molecular Ion [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 136 | Retro-Diels-Alder fragmentation |

| 121 | [136 - CH₃]⁺ |

| 93 | Further fragmentation |

| 43 | [CH₃CO]⁺ (Base Peak) |

Table 2: Major Mass Spectral Fragments of alpha-Ionone. [11][12]

Conclusion

The stereoisomers of alpha-ionone represent a fascinating area of study with implications for fragrance chemistry, sensory science, and drug discovery. Their distinct olfactory properties and differential activation of biological pathways underscore the importance of stereochemistry in molecular interactions. The methodologies for their enantioselective synthesis and chiral separation are well-established, enabling further investigation into their unique biological roles. The elucidation of the OR51E2 signaling pathway in response to alpha-ionone opens new avenues for exploring its potential as a modulator of cellular processes, particularly in the context of cancer research. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize the distinct properties of alpha-ionone's enantiomers.

References

- 1. A simple and efficient highly enantioselective synthesis of alpha-ionone and alpha-damascone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axxence.de [axxence.de]

- 4. lcms.cz [lcms.cz]

- 5. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]

- 9. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.aaup.edu [repository.aaup.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Alpha-Ionone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of alpha-ionone. The information is curated for professionals in research, scientific analysis, and drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Structure

Alpha-ionone, systematically named (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a C13 norterpenoid derived from the degradation of carotenoids.[1][2] It is a key aroma compound found in various essential oils, notably those of violets and roses, and is widely synthesized for use in perfumery, flavorings, and as a precursor in the synthesis of Vitamin A.[2][3][4]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | [5] |

| Synonyms | α-Ionone, Iraldeine, α-Cyclocitrylidene Acetone (B3395972) | [6] |

| CAS Number | 127-41-3 | [7] |

| Molecular Formula | C₁₃H₂₀O | [7] |

| Molecular Weight | 192.30 g/mol | [7] |

| Chemical Structure | (See Figure 1) | |

| SMILES | CC1=CCCC(C)(C)C1/C=C/C(=O)C | [8] |

| InChIKey | UZFLPKAIBPNNCA-BQYQJAHWSA-N | [9] |

Figure 1: Chemical Structure of Alpha-Ionone (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Physical and Physicochemical Properties

Alpha-ionone is typically a colorless to pale yellow liquid with a characteristic warm, woody, and floral scent reminiscent of violets.[5] Its physical properties are critical for its application in various industries and for its handling and storage in a laboratory setting.

Table 2: Physical and Physicochemical Data for Alpha-Ionone

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Warm, woody, floral, violet-like | [5] |

| Melting Point | 25 °C | [10] |

| Boiling Point | 259-263 °C at 760 mmHg | [10] |

| Density | 0.93 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.498 | [10] |

| Flash Point | 118 °C (closed cup) | [5] |

| Vapor Pressure | 0.019 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and most organic solvents. | [10] |

| logP (o/w) | 3.85 | [5] |

Experimental Protocols

The determination of the chemical and physical properties of alpha-ionone relies on standard and advanced analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Alpha-Ionone

Alpha-ionone is commercially synthesized through the condensation of citral (B94496) with acetone, followed by an acid-catalyzed cyclization of the resulting pseudoionone (B86502).[3]

Protocol for the Synthesis of Alpha-Ionone:

-

Condensation of Citral and Acetone:

-

In a reaction vessel, dissolve citral in an excess of acetone.

-

Add a basic catalyst, such as a solution of sodium hydroxide, dropwise while maintaining the temperature at a controlled level (e.g., 20-30°C) with stirring.

-

Continue the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the excess acetone under reduced pressure.

-

Extract the resulting pseudoionone with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude pseudoionone by vacuum distillation.

-

-

Cyclization of Pseudoionone:

-

Add the purified pseudoionone to a solution of a dehydrating acid, such as 85% phosphoric acid or dilute sulfuric acid, at a controlled temperature.[3]

-

Stir the mixture vigorously for a specified period to facilitate the cyclization reaction. The choice of acid and reaction conditions can influence the ratio of α- and β-ionone isomers.

-

After the reaction is complete, quench the mixture by pouring it into ice water.

-

Extract the ionone (B8125255) isomers with an organic solvent.

-

Wash the organic extract to remove any residual acid and dry it over an anhydrous salt.

-

The resulting mixture of ionone isomers can be separated and purified by fractional distillation under reduced pressure.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of alpha-ionone in complex mixtures, such as essential oils or reaction products.[8][11]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the alpha-ionone sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis: Identify alpha-ionone by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of alpha-ionone will show a characteristic fragmentation pattern, including the molecular ion peak.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of alpha-ionone, confirming the connectivity of atoms and the stereochemistry of the molecule.[9][12]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of purified alpha-ionone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a high-field NMR spectrometer.

-

Observe the chemical shifts, integration, and coupling patterns of the protons to assign them to the molecular structure. Key signals include those for the vinyl protons and the methyl groups.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the chemical shifts of the carbon atoms, including the characteristic signals for the carbonyl carbon and the carbons of the double bonds.

-

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the alpha-ionone molecule.

Protocol for IR Analysis:

-

Sample Preparation: A thin film of liquid alpha-ionone can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in alpha-ionone, such as the C=O stretch of the ketone and the C=C stretches of the alkene groups.

Biological Activity and Signaling Pathways

Recent research has unveiled that alpha-ionone is not merely an aromatic compound but also possesses significant biological activities, implicating it in various cellular signaling pathways.

Activation of cAMP Signaling Pathway in Keratinocytes

Alpha-ionone has been shown to promote the proliferation and migration of human keratinocytes (HaCaT cells) through the activation of the cyclic AMP (cAMP) signaling pathway.[13] This activity suggests its potential application in skin barrier recovery and wound healing.

Inhibition of Skin Cancer Tumorigenesis via the Hippo Pathway

Alpha-ionone has demonstrated anticancer properties in squamous cell carcinoma (SCC) by activating the olfactory receptor OR10A6.[14] This activation stimulates the Hippo signaling pathway, leading to the phosphorylation of LATS, which in turn phosphorylates and inhibits the transcriptional coactivators YAP and TAZ. This cascade ultimately suppresses tumor growth and induces apoptosis.[14]

Agonism of TGR5

Alpha-ionone has been identified as an agonist for TGR5, a G-protein-coupled receptor activated by bile acids.[15] Activation of TGR5 in brown adipose tissue (BAT) is known to increase energy expenditure. This finding suggests that alpha-ionone could be a promising compound for research into preventing obesity and related metabolic disorders.[15]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of alpha-ionone.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha-ionone, 127-41-3 [thegoodscentscompany.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. scbt.com [scbt.com]

- 8. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Ionone(127-41-3) 1H NMR [m.chemicalbook.com]

- 10. The alpha-Ionones [leffingwell.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of α-ionone, nootkatone, and their derivatives as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activities of alpha-ionone and its derivatives

An In-depth Technical Guide to the Biological Activities of Alpha-Ionone and Its Derivatives

Introduction

Alpha-ionone is a naturally occurring monocyclic terpene ketone, a fragrance compound found in various flowers, fruits, and vegetables like violets and raspberries.[1][2][3][4] It is widely utilized as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[3][5][6] Beyond its sensory applications, a growing body of scientific research has begun to uncover a range of significant biological activities, positioning alpha-ionone and its synthetic derivatives as promising candidates for pharmaceutical and therapeutic development.[1][5] These activities span anti-cancer, metabolic regulation, skin barrier enhancement, anti-inflammatory, and antimicrobial effects.[1][4][5]

This technical guide provides a comprehensive overview of the core , presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways for researchers, scientists, and drug development professionals.

Biological Activities of Alpha-Ionone

Alpha-ionone exerts a multitude of effects on various biological systems, primarily through its interaction with specific cellular receptors and signaling cascades.

Anti-Cancer Activity

Alpha-ionone has demonstrated notable anti-cancer properties, particularly against squamous cell carcinoma (SCC) and prostate cancer, often mediated by olfactory receptors expressed ectopically in non-olfactory tissues.

-

Squamous Cell Carcinoma (SCC): In A431 human SCC cells, alpha-ionone acts as a ligand for the olfactory receptor OR10A6.[7][8] Activation of this receptor inhibits cancer cell proliferation and migration while inducing apoptosis.[7][8] The underlying mechanism involves the stimulation of the Hippo signaling pathway, a critical regulator of tissue growth. This is evidenced by increased phosphorylation of key pathway proteins: large tumor suppressor kinase (LATS), Yes-associated protein (YAP), and transcriptional coactivator with PDZ-binding motif (TAZ).[7][8] In vivo studies using A431 xenograft mouse models confirmed that alpha-ionone injection suppresses tumor growth and induces apoptosis, effects that are nullified when the OR10A6 gene is knocked down.[7][8]

-

Prostate Cancer: The effect of alpha-ionone on prostate cancer is more complex and appears to be dose-dependent. It interacts with another olfactory receptor, OR51E2 (also known as PSGR), which is highly expressed in prostate tissue.[1] While some studies show alpha-ionone can antagonize OR51E2, others report it as an agonist.[1] This dual activity may be explained by biased agonism, where the ligand stabilizes different receptor conformations, leading to distinct downstream signaling. For instance, moderate doses of alpha-ionone were found to increase the invasiveness of LNCaP prostate cancer cells, whereas higher doses sustained cell growth without augmenting invasiveness.[1]

Metabolic Regulation and Anti-Obesity Effects

Alpha-ionone has been identified as an agonist for TGR5, a G-protein-coupled receptor activated by bile acids that plays a role in energy metabolism.[9]

-

Mechanism of Action: Activation of TGR5 in brown adipose tissue (BAT) by alpha-ionone increases energy expenditure. It achieves this by upregulating the expression of key thermogenesis-related genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), uncoupling protein 1 (UCP1), and type II iodothyronine deiodinase (Dio2).[9] In a study involving mice on a high-fat diet (HFD), supplementation with 0.2% alpha-ionone led to increased expression of these genes in BAT and suppressed weight gain compared to the control HFD group.[9]

Skin Health and Epidermal Barrier Repair

Alpha-ionone demonstrates significant beneficial effects on skin keratinocytes, promoting functions essential for maintaining a healthy epidermal barrier.[10]

-

Mechanism via cAMP Signaling: Alpha-ionone treatment of HaCaT keratinocytes leads to a dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] This activation of the cAMP signaling pathway is crucial for its effects. The compound promotes keratinocyte proliferation and migration, accelerates the recovery of the epidermal permeability barrier, and improves stratum corneum hydration.[10] Furthermore, it upregulates the gene expression of hyaluronic acid synthases (HAS2 and HAS3) and human beta-defensin 2 (HBD-2), molecules vital for skin hydration and antimicrobial defense.[10] These effects are abrogated by a cAMP inhibitor, confirming the pathway's central role.[10]

Other Biological Activities

-

Anti-inflammatory and Antimicrobial Effects: Several studies report that alpha-ionone possesses anti-inflammatory and antimicrobial properties, making it a candidate for developing new medicinal products in these areas.[1][5][11]

-

Antioxidant Activity: Alpha-ionone has been shown to have antioxidant capabilities.[4][10]

-

Muscle Health: It has been found to stimulate myogenesis in skeletal myotubes and can alleviate muscle wasting induced by a high-fat diet, an effect also mediated through the activation of cAMP signaling.[10][12]

Biological Activities of Alpha-Ionone Derivatives

The structural scaffold of ionone (B8125255) is a promising template for synthesizing new therapeutic agents.[1] Researchers have developed various derivatives with enhanced or novel biological activities.

-

Anti-Metastatic Activity in Breast Cancer: A series of synthesized chiral ionone alkaloid derivatives were evaluated for their effects on human breast cancer cells. One potent compound, designated 11g , demonstrated significant inhibition of cancer cell migration.[13][14] Further investigation into its mechanism revealed that it targets the HIF-1α/VEGF/VEGFR2/Akt signaling pathway.[13][14] This pathway is critical for angiogenesis, cell survival, and metastasis. By inhibiting this cascade, derivative 11g suppresses downstream signaling molecules, highlighting its potential as an anti-metastatic agent.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies.

Table 1: Effects of Alpha-Ionone on HaCaT Keratinocyte Function

| Parameter | Concentration of α-ionone | Result | Reference |

|---|---|---|---|

| Cell Proliferation | 10 - 50 µM | Dose-dependent increase (P<0.01 at 48h) | [10] |

| Intracellular cAMP | 10 - 50 µM | Dose-dependent increase (P<0.05) | [10] |

| Cell Migration | 10, 25, 50 µM | Significant enhancement (P<0.05) | [10] |

| Gene Expression (HAS2) | 50 µM | Upregulation (P<0.05) | [10] |

| Gene Expression (HAS3) | 50 µM | Upregulation (P<0.01) | [10] |

| Gene Expression (HBD-2) | 50 µM | Upregulation (P<0.05) | [10] |

| HA Production | 25, 50 µM | Increased production (P<0.01) | [10] |

| HBD-2 Production | 50 µM | Increased production (P<0.05) |[10] |

Table 2: Anti-Metastatic Activity of Chiral Ionone Alkaloid Derivative 11g

| Cell Line | Assay | Metric | Value | Reference |

|---|

| MDA-MB-231 | Inhibition of Cell Migration | IC₅₀ | 0.035 ± 0.004 µM |[14] |

Experimental Protocols

This section details the methodologies used in the key experiments described.

Cell Culture

-

Cell Lines: Human squamous cell carcinoma (A431), human keratinocytes (HaCaT), and human breast cancer (MDA-MB-231) cells were used.[7][10][14]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

In Vitro Bioactivity Assays

-

Cell Proliferation and Viability Assays:

-

Direct Cell Counting: Cells were seeded, treated with alpha-ionone for specified durations, and then counted using a hemocytometer.[7]

-

CCK-8/Cyquant Assay: Cell viability was determined by adding Cell Counting Kit-8 (CCK-8) or using the Cyquant cell proliferation assay kit according to the manufacturer's instructions. Absorbance or fluorescence was measured to quantify viable cells.[7][10]

-

-

Colony Formation Assay: Cells were seeded at low density, treated with alpha-ionone, and allowed to grow for approximately 14 days. Colonies were then fixed, stained (e.g., with crystal violet), and counted.[7]

-

Cell Migration Assay (Scratch Assay): A confluent monolayer of cells was "scratched" with a pipette tip to create a cell-free gap. The cells were then treated with alpha-ionone, and the closure of the gap was monitored and photographed at different time points (e.g., 24 and 48 hours).[7][10]

-

Gene Expression Analysis (RT-PCR and qRT-PCR): Total RNA was extracted from treated and untreated cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., OR10A6, HAS2, HAS3, HBD-2) were quantified using real-time quantitative PCR (qRT-PCR) with specific primers.[7][10]

-

Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated LATS, YAP, TAZ, Akt) and corresponding secondary antibodies. Bands were visualized using chemiluminescence.[7][8][14]

-

cAMP Measurement: Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[10]

-

TGR5 Agonist Assay (Luciferase Reporter Assay): A reporter gene system was used where the luciferase gene is placed under the control of a promoter responsive to TGR5 activation. Cells were co-transfected with plasmids expressing TGR5 and the reporter construct. Upon treatment with potential agonists like alpha-ionone, receptor activation leads to luciferase expression, which is quantified by measuring luminescence.[9]

In Vivo Experiments

-

Xenograft Mouse Model: A431 cells (including OR10A6 knockdown variants) were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with alpha-ionone (e.g., via injection). Tumor volume and weight were monitored over time. At the end of the study, tumors were excised for further analysis, such as western blotting and apoptosis assays.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and workflows discussed.

Caption: Anti-cancer mechanism of α-ionone in squamous cell carcinoma.

Caption: Role of α-ionone in promoting skin barrier function via cAMP.

Caption: Anti-metastatic pathway of a chiral ionone derivative.

Caption: General experimental workflow for in vitro bioactivity analysis.

Conclusion

Alpha-ionone, a well-established fragrance and flavor compound, is emerging as a molecule with significant and diverse biological activities. Its ability to modulate key signaling pathways, such as the Hippo and cAMP pathways, through interactions with olfactory receptors underscores its potential in oncology and dermatology. Furthermore, the ionone structure serves as a versatile scaffold for the development of novel derivatives with enhanced potency, as demonstrated by the anti-metastatic properties of chiral ionone alkaloids. The collective findings strongly suggest that alpha-ionone and its derivatives are promising candidates for further investigation and development as novel therapeutic agents for cancer, metabolic disorders, and skin conditions. This guide provides a foundational resource for professionals engaged in exploring the full therapeutic potential of these compelling compounds.

References

- 1. mdpi.com [mdpi.com]